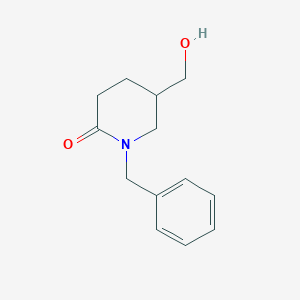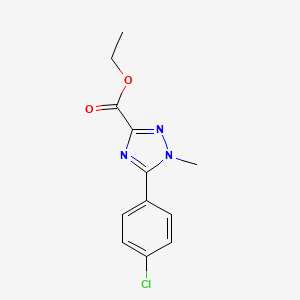![molecular formula C13H16N4S B2555808 3-({4H,5H,6H,7H-噻吩并[3,2-c]吡啶-5-基}甲基)-5H,6H,7H-吡咯并[2,1-c][1,2,4]三唑 CAS No. 2034352-59-3](/img/structure/B2555808.png)
3-({4H,5H,6H,7H-噻吩并[3,2-c]吡啶-5-基}甲基)-5H,6H,7H-吡咯并[2,1-c][1,2,4]三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a complex organic compound that features a unique fusion of thieno[3,2-c]pyridine and pyrrolo[2,1-c][1,2,4]triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学研究应用
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its interactions with biological targets and pathways.
Pharmaceutical Research: Development of new drugs and formulations based on its structure.
Industrial Applications: Use in the synthesis of other complex organic compounds and materials.
作用机制
Target of Action
Similar compounds have been reported to target receptor-interacting protein kinase 1 (ripk1), which plays a key role in regulating protein translation processes associated with tumor proliferation .
Mode of Action
Similar compounds have been reported to inhibit ripk1, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Biochemical Pathways
Similar compounds have been reported to affect the necroptosis pathway, which is involved in cell death and inflammation .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure .
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays .
Action Environment
Similar compounds have been reported to be effective in various in vitro and in vivo environments .
生化分析
Biochemical Properties
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis
Cellular Effects
The effects of 5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit necroptosis in both human and mouse cellular assays . This inhibition is achieved through the suppression of RIPK1 activity, which is crucial for the necroptosis pathway. Additionally, the compound may affect other cellular processes, such as apoptosis and autophagy, although more studies are required to confirm these effects.
Molecular Mechanism
The molecular mechanism of 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects primarily through the inhibition of RIPK1 by binding to its allosteric pocket . This binding prevents the activation of RIPK1 and subsequent necroptosis. Additionally, the compound may interact with other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.
Dosage Effects in Animal Models
The effects of 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. The starting materials often include thieno[3,2-c]pyridine derivatives and pyrrolo[2,1-c][1,2,4]triazole precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the fused ring systems through cyclization reactions under controlled conditions.
Substitution Reactions: Introduction of functional groups via nucleophilic or electrophilic substitution reactions.
Condensation Reactions: Combining smaller molecules to form the larger, complex structure of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:
Catalysis: Use of catalysts to accelerate reaction rates and improve efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale production while maintaining consistency and quality.
化学反应分析
Types of Reactions
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups within the compound using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A structurally related compound with similar biological activities.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride: Another related compound used in pharmaceutical research.
Uniqueness
3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is unique due to its specific fusion of thieno[3,2-c]pyridine and pyrrolo[2,1-c][1,2,4]triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
5-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-12-14-15-13(17(12)5-1)9-16-6-3-11-10(8-16)4-7-18-11/h4,7H,1-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSWKSMSBSDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)
![N-(4-(benzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2555728.png)



![N-(3-fluorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)


![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)


![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)
